3-Bromo-5-fluoro-2-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHOLDZRDCHUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Fluoro 2 Methoxybenzoic Acid and Analogues
Direct Synthesis Strategies for 3-Bromo-5-fluoro-2-methoxybenzoic Acid
Direct synthesis strategies involve the sequential introduction of the desired functional groups onto a pre-existing benzoic acid or a closely related precursor. The success of this approach hinges on the directing effects of the substituents already present on the aromatic ring.
Regioselective Halogenation Approaches (Bromination, Fluorination)
The introduction of bromine and fluorine atoms at specific positions on the aromatic ring is a key challenge. The directing effects of the methoxy (B1213986) (-OCH3), fluoro (-F), and carboxylic acid (-COOH) groups play a crucial role in determining the position of electrophilic substitution.
Bromination: The methoxy group is a strong activating group and an ortho, para-director, while the fluoro group is a deactivating ortho, para-director. wikipedia.orgorganicchemistrytutor.comchemistrytalk.orgcsbsju.edulibretexts.org The carboxylic acid group is a deactivating meta-director. In a potential precursor like 5-fluoro-2-methoxybenzoic acid, the directing effects of the methoxy and fluoro groups would favor bromination at the C3 and C5 positions. Given that the C5 position is already occupied by a fluorine atom, the C3 position becomes a likely site for bromination. The steric hindrance from the adjacent carboxylic acid group at C2 might influence the reaction rate but the electronic directing effects are generally dominant. Various brominating agents can be employed, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, or bromine in a suitable solvent. nih.govresearchgate.net The choice of solvent and reaction conditions can be optimized to enhance regioselectivity. nih.gov
Fluorination: Introducing a fluorine atom directly onto a pre-brominated aromatic ring is often more challenging than bromination. Electrophilic fluorinating agents, such as Selectfluor®, are available but their regioselectivity can be difficult to control in highly substituted systems. A more common strategy involves the introduction of a fluorine atom via a Sandmeyer-type reaction from a corresponding aniline derivative.
Introduction and Manipulation of the Methoxy Functionality
The methoxy group is typically introduced via nucleophilic aromatic substitution on a suitably activated aromatic ring or by methylation of a corresponding phenol. For instance, a precursor with a hydroxyl group at the C2 position could be methylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylic Acid Group Formation and Derivatization
The carboxylic acid group can be introduced through various methods. One common approach is the oxidation of a methyl group on the aromatic ring. For example, a precursor such as 3-bromo-5-fluoro-2-methoxytoluene could be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid.
Alternatively, the carboxylic acid group can be formed by the carboxylation of an organometallic intermediate. This can be achieved through ortho-lithiation directed by the methoxy group, followed by quenching with carbon dioxide. wikipedia.org For example, starting from 1-bromo-3-fluoro-5-methoxybenzene, directed ortho-lithiation at the C2 position (directed by the methoxy group) followed by reaction with CO2 would yield the target molecule.
Convergent Synthesis from Precursor Molecules
Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach can be more efficient and allows for greater flexibility in the synthesis of analogues.
Utilization of Ortho-Substituted Aromatic Intermediates
A convergent strategy could involve the use of an ortho-substituted aromatic intermediate that already contains some of the required functional groups. For instance, a suitably substituted aniline could be a versatile precursor. 3-Bromo-5-fluoro-2-methoxyaniline could be synthesized and then the amino group could be converted to a carboxylic acid via a Sandmeyer reaction followed by further transformations.
Reaction Sequences for Building the this compound Scaffold
A powerful tool for constructing the polysubstituted aromatic scaffold in a convergent manner is the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govresearchgate.netnih.gov This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide.
A plausible convergent synthesis could involve the coupling of two key fragments:
Fragment A: A boronic acid or ester derivative containing the fluoro and methoxy substituents, for example, 2-methoxy-5-fluorophenylboronic acid.
Fragment B: A halogenated benzoic acid derivative containing the bromine atom, for example, 3,5-dibromobenzoic acid or a derivative thereof.
The Suzuki-Miyaura coupling of these two fragments would lead to a biphenyl intermediate which would then need to be further functionalized to arrive at the final product. Alternatively, a more direct approach could involve the coupling of a boronic acid derivative of a benzoic acid with a dihalogenated aromatic compound. The regioselectivity of the coupling reaction would be a critical factor to control. sigmaaldrich.com
Table 1: Potential Synthetic Strategies and Key Reactions
| Strategy | Key Precursor(s) | Key Reaction(s) |
| Direct Synthesis | 5-Fluoro-2-methoxybenzoic acid | Regioselective bromination |
| 3-Bromo-5-fluoro-2-methoxytoluene | Oxidation of methyl group | |
| 1-Bromo-3-fluoro-5-methoxybenzene | Directed ortho-lithiation and carboxylation | |
| Convergent Synthesis | 3-Bromo-5-fluoro-2-methoxyaniline | Sandmeyer reaction |
| 2-Methoxy-5-fluorophenylboronic acid and a dibrominated benzoic acid derivative | Suzuki-Miyaura cross-coupling |
Derivatization and Functionalization Reactions of this compound
The presence of multiple functional groups on the aromatic ring of this compound allows for a diverse range of chemical transformations. The reactivity of each site is influenced by the electronic and steric effects of the neighboring substituents, enabling selective modifications.
Cross-Coupling Reactions at Aryl Halide Positions (Suzuki-Miyaura, Heck, Sonogashira)
The bromine atom at the C3 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used to form biaryl structures, which are prevalent in many biologically active compounds and functional materials. For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. The reactivity in Suzuki-Miyaura coupling generally follows the order of Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, carboxylic acid) groups can influence the efficiency of the oxidative addition step in the catalytic cycle.
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene in the presence of a base. This reaction is a versatile method for the synthesis of substituted alkenes. In the case of this compound, a Heck reaction with an alkene would lead to the formation of a styrenic derivative, with the new carbon-carbon bond at the C3 position. The success of the Heck reaction can be influenced by steric hindrance around the bromine atom and the electronic nature of the alkene coupling partner.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals. Coupling this compound with a terminal alkyne via the Sonogashira reaction would introduce an alkynyl substituent at the C3 position. Studies on similar bromo-fluoro-substituted aromatic compounds have demonstrated the feasibility of Sonogashira couplings to introduce a wide range of alkynyl groups. soton.ac.uk
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be converted into a variety of other functional groups.
Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using other esterification agents like diazomethane or by activation of the carboxylic acid followed by reaction with an alcohol.
Amide Formation: Amide coupling is a common transformation where the carboxylic acid is reacted with an amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This reaction is fundamental in the synthesis of peptides and many pharmaceutical compounds.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl halide is a versatile intermediate for the synthesis of esters, amides, and ketones.
Electrophilic Aromatic Substitution Patterns and Directing Effects
The directing effects of the substituents are as follows:
-OCH3 (Methoxy): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.
-Br (Bromo) and -F (Fluoro): Halogens are deactivating yet ortho-, para-directing. They withdraw electron density through induction (deactivating) but can donate electron density through resonance (directing).
-COOH (Carboxylic Acid): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both induction and resonance.
Considering the combined effects of these substituents, the positions for electrophilic attack are influenced by a complex interplay of activating and deactivating, as well as steric, effects. The strongly activating and ortho-, para-directing methoxy group at C2 would direct incoming electrophiles to the C1 (carboxyl-bearing carbon) and C3 (bromo-bearing carbon) positions. However, these positions are already substituted. The other ortho position to the methoxy group is C1, and the para position is C5 (fluoro-bearing carbon). The halogens at C3 and C5 are ortho-, para-directors but are deactivating. The carboxylic acid at C1 is a meta-director, directing to C3 and C5.
Given this complex substitution pattern, predicting the major product of an EAS reaction is not straightforward and would likely result in a mixture of products. The strong activating effect of the methoxy group would likely dominate, but the steric hindrance from the adjacent carboxylic acid and bromine atom would also play a significant role.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Bromo 5 Fluoro 2 Methoxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 3-Bromo-5-fluoro-2-methoxybenzoic acid in solution. Through a combination of one-dimensional and multi-dimensional NMR experiments, a complete assignment of the proton, carbon, and fluorine signals can be achieved, providing definitive evidence for the substitution pattern of the benzene (B151609) ring and the connectivity of the functional groups.
Comprehensive Proton (¹H) and Carbon-13 (¹³C) NMR Assignments
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the acidic proton of the carboxylic acid. The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The methoxy group will present as a sharp singlet, while the carboxylic acid proton will be a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six carbons of the benzene ring, the methoxy carbon, and the carboxylic carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the bromo, fluoro, methoxy, and carboxylic acid substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~120.0 (C-COOH) |
| 2 | - | ~155.0 (C-OCH₃) |
| 3 | - | ~115.0 (C-Br) |
| 4 | ~7.5 (d) | ~125.0 (CH) |
| 5 | - | ~160.0 (d, ¹JC-F ≈ 250 Hz) (C-F) |
| 6 | ~7.3 (d) | ~110.0 (CH) |
| COOH | ~12.0-13.0 (br s) | ~168.0 |
| OCH₃ | ~3.9 (s) | ~56.0 |
Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Structural Probing
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the fluorine signal will exhibit coupling to the adjacent aromatic protons, providing valuable information for the assignment of the proton spectrum. For instance, the fluorine atom at position 5 is expected to show coupling to the protons at positions 4 and 6.
Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)
To unambiguously establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, confirming their spatial proximity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
Correlations from the methoxy protons to the carbon atom at position 2 (C-OCH₃).
Correlations from the aromatic protons to neighboring quaternary and protonated carbons, which would confirm the substitution pattern. For example, the proton at C-6 would show correlations to C-5, C-1, and C-4.
Correlations from the aromatic protons to the carboxylic carbon, confirming its position on the ring.
Quantitative NMR (qNMR) for Reaction Monitoring and Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. researchgate.net To assess the purity of a synthesized batch of this compound, a known mass of a stable, high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) would be added to a precisely weighed sample of the compound. usp.org By comparing the integral of a well-resolved signal from the analyte (such as the methoxy protons) with the integral of a signal from the internal standard, the absolute purity of the sample can be calculated. koreascience.krnih.gov This technique is also invaluable for monitoring the progress of a chemical reaction by quantifying the consumption of starting materials and the formation of the product over time. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
The IR spectrum of this compound is expected to show strong absorptions corresponding to the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O stretches of the methoxy and carboxylic acid groups, and various C-H and C=C stretching and bending vibrations of the aromatic ring. The C-Br and C-F stretching vibrations will also be present in the fingerprint region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C=C vibrations of the aromatic ring and the C-Br bond.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1710-1680 | Moderate |
| Aromatic Ring | C=C stretch | 1600-1450 | Strong |
| Methoxy Group | C-H stretch | 2950-2850 | Moderate |
| C-O Stretch | Ether & Acid | 1300-1000 | Weak |
| C-F Stretch | Aryl-F | 1250-1100 | Moderate |
| C-Br Stretch | Aryl-Br | 700-500 | Strong |
Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.
For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙). Due to the presence of bromine, an isotopic peak at [M+2]⁺˙ with nearly equal intensity will also be observed, which is characteristic of a monobrominated compound. jove.com
The fragmentation of the molecular ion is anticipated to proceed through several key pathways:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond of the carboxylic acid would result in a fragment with m/z = M-17. libretexts.org
Loss of a methoxy radical (•OCH₃): Cleavage of the C-OCH₃ bond would lead to a fragment at m/z = M-31. vaia.com
Loss of carbon monoxide (CO): Following the initial fragmentation, further loss of CO is a common pathway for benzoic acid derivatives.
Loss of a bromine atom (•Br): Cleavage of the C-Br bond would result in a significant fragment at m/z = M-79/81. jove.com
Loss of a fluorine atom (•F): While the C-F bond is strong, loss of a fluorine atom to give a fragment at m/z = M-19 is also possible. jove.com
By analyzing the masses and relative abundances of these fragment ions, the structure of the parent molecule can be confidently confirmed.
X-ray Crystallography and Solid-State Analysis of this compound and its Crystalline Forms
An in-depth analysis of the solid-state architecture of this compound through single-crystal X-ray diffraction is crucial for understanding its physicochemical properties. This technique provides precise atomic coordinates, defining the molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the crystal packing. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of published crystal structure data for this compound.
The determination of a crystal structure is a prerequisite for a detailed discussion of its solid-state characteristics. This experimental data would typically include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the fractional atomic coordinates for each atom in the asymmetric unit. Without this foundational information, a scientifically rigorous analysis of the specific intermolecular interactions and conformational preferences for this compound is not possible.
For illustrative purposes, the following sections describe the types of analyses that would be conducted had the crystallographic data been available. The discussion draws upon general principles of crystal engineering and observations from structurally related bromo-fluoro-methoxybenzoic acids.
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
In the solid state, molecules of this compound would be expected to arrange in a manner that maximizes packing efficiency and satisfies all potential intermolecular interactions. The primary and most predictable interaction would be the formation of carboxylic acid dimers via strong O-H···O hydrogen bonds. This is a highly robust and common supramolecular synthon observed in the vast majority of crystalline carboxylic acids.
Beyond this primary interaction, the presence of bromine, fluorine, and the aromatic ring introduces the possibility of other significant non-covalent interactions:
Halogen Bonding: The bromine atom, with its electropositive σ-hole, could act as a halogen bond donor. Potential halogen bond acceptors within the structure could include the carbonyl oxygen of the carboxylic acid, the methoxy oxygen, or even the fluorine atom of a neighboring molecule. The geometry of such an interaction (C-Br···Acceptor angle) would be critical in confirming its existence and strength.
π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring could facilitate π-π stacking interactions with adjacent rings. The arrangement would likely be offset or tilted to minimize electrostatic repulsion and maximize attractive forces.
A hypothetical data table for intermolecular interactions would typically be presented as follows:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry Operation of Acceptor |
| O-H···O | n/a | n/a | n/a | n/a | n/a |
| C-Br···O | n/a | n/a | n/a | n/a | n/a |
| C-H···O | n/a | n/a | n/a | n/a | n/a |
| C-H···F | n/a | n/a | n/a | n/a | n/a |
| Data is not available for this compound. |
Conformational Preferences in the Solid State
The conformation of the this compound molecule in the solid state would be dictated by a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. Key conformational features to be determined from crystallographic data would include:
Planarity of the Carboxylic Acid Group: The dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group is a key conformational descriptor. A high degree of planarity would maximize conjugation, but could be disrupted by steric hindrance or crystal packing forces.
Orientation of the Methoxy Group: The orientation of the methoxy group relative to the benzene ring and the adjacent bromine atom would be of significant interest. The C-O-C-C dihedral angle would define its position, which could be influenced by a desire to minimize steric clash with the bulky bromine atom and to participate in or avoid certain intermolecular contacts.
The conformation observed in the solid state represents a low-energy state within the crystalline environment, which may or may not correspond to the global minimum energy conformation in the gas phase or in solution. A computational analysis could complement the experimental data by exploring the relative energies of different possible conformers.
The crystallographic data would be summarized in a table similar to this:
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z | Not Available |
| Calculated Density (g/cm³) | Not Available |
| Data is not available for this compound. |
Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoro 2 Methoxybenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-Bromo-5-fluoro-2-methoxybenzoic acid, these calculations can predict its optimized molecular geometry, including bond lengths and angles.
Based on DFT calculations performed on analogous substituted benzoic acids, such as 4-bromo-3-(methoxymethoxy) benzoic acid researchgate.net, certain structural characteristics can be anticipated. The benzoic acid moiety will feature a planar benzene (B151609) ring, with the carboxylic acid group and the methoxy (B1213986) group likely exhibiting some degree of planar alignment with the ring to maximize conjugation, although steric hindrance may cause slight out-of-plane torsion. The bond lengths and angles will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine and fluorine atoms, along with the electron-donating and sterically bulky methoxy group, will induce subtle but predictable distortions in the benzene ring from a perfect hexagonal geometry.
Table 1: Predicted Molecular Geometry Parameters for this compound (Based on Analogous Compounds) This data is illustrative and based on calculations for structurally similar compounds like 4-bromo-3-(methoxymethoxy) benzoic acid at the B3LYP/6-311++G(d,p) level of theory researchgate.net.
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C=O (carbonyl) Bond Length | ~1.21 Å |
| C-O (hydroxyl) Bond Length | ~1.35 Å |
| O-H (hydroxyl) Bond Length | ~0.97 Å |
| C-C-C Bond Angle (in ring) | ~118-122° |
| C-C-Br Bond Angle | ~119° |
| C-C-F Bond Angle | ~120° |
| C-C-O (methoxy) Bond Angle | ~115-125° |
The electronic structure is characterized by the distribution of electron density. The electronegative fluorine and bromine atoms will draw electron density away from the aromatic ring through inductive effects. Conversely, the methoxy group will donate electron density to the ring via resonance, while the carboxylic acid group acts as an electron-withdrawing group. This interplay of electronic effects is crucial in determining the molecule's reactivity.
Prediction of Reactivity and Reaction Pathways via Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species schrodinger.comacs.org. The energies of the HOMO and LUMO, and the gap between them, provide insights into the kinetic stability and reactivity of a molecule researchgate.net.
For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group, which can donate electrons. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the carbon atoms of the ring, particularly those influenced by the halogen substituents. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive researchgate.net.
Theoretical calculations on similar compounds can provide an estimate of these values. For instance, studies on 4-bromo-3-(methoxymethoxy) benzoic acid have shown a HOMO-LUMO gap that indicates a stable yet reactive molecule researchgate.net. The presence of multiple functional groups in this compound suggests that it can participate in various reaction types. The carboxylic acid group can undergo esterification or amide formation. The aromatic ring is susceptible to electrophilic or nucleophilic aromatic substitution, with the positions of attack being directed by the existing substituents. FMO analysis helps in identifying the most probable sites for these reactions. For example, a nucleophilic attack would likely target the regions where the LUMO is localized.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds) Data is illustrative and based on calculations for structurally similar compounds researchgate.net.
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 to -7.0 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 |
Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with good accuracy, aiding in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, C-H stretches of the aromatic ring and methoxy group, and vibrations corresponding to the C-Br and C-F bonds. A study on 2,3,4-tri-fluoro-benzoic acid highlights how fluorine substitution significantly affects vibrational frequencies compared to unsubstituted benzoic acid nih.gov. Similarly, the substitution pattern in the title compound will lead to a unique vibrational spectrum.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Based on Analogous Compounds) Data is illustrative and based on calculations for structurally similar compounds researchgate.netnih.govnih.gov.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3400 - 3600 (monomer), ~3000 (dimer) |
| C-H Stretch (Aromatic) | 3050 - 3150 |
| C-H Stretch (Methoxy) | 2850 - 3000 |
| C=O Stretch (Carbonyl) | 1700 - 1750 |
| C-C Stretch (Aromatic Ring) | 1400 - 1600 |
| C-O Stretch (Ether & Acid) | 1200 - 1300 |
| C-F Stretch | 1100 - 1250 |
| C-Br Stretch | 500 - 650 |
Conformational Analysis through Molecular Mechanics and Density Functional Theory (DFT)
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid and methoxy groups relative to the benzene ring.
DFT calculations can be used to map the potential energy surface for these rotations, identifying the most stable conformers (energy minima) and the transition states for their interconversion. It is generally observed in 2-methoxybenzoic acids that the methoxy group can be oriented either syn or anti with respect to the carboxylic acid group. The relative energies of these conformers are determined by a balance of steric and electronic interactions, including potential intramolecular hydrogen bonding between the carboxylic proton and the methoxy oxygen. Computational analysis of related conformers shows that these interactions can significantly influence the stability researchgate.net. The presence of the bulky bromine atom and the fluorine atom will also play a role in dictating the preferred conformation by introducing additional steric and electronic effects. Molecular mechanics can also be employed for a faster, albeit less accurate, initial exploration of the conformational landscape.
Electrostatic Potential Mapping for Intermolecular Interaction Prediction
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, such as solvents, receptors, or other reactants. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl and methoxy groups, making them sites for hydrogen bond acceptance. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its role as a hydrogen bond donor. The regions around the fluorine and bromine atoms would also show interesting features, with the potential for halogen bonding interactions. The aromatic ring itself will have a complex potential surface due to the competing electronic effects of the substituents. Understanding these electrostatic features is crucial for predicting the molecule's solubility, crystal packing, and biological activity.
Applications in Advanced Organic Synthesis and Research
3-Bromo-5-fluoro-2-methoxybenzoic Acid as a Key Building Block for Complex Molecular Architectures
The inherent functionality of this compound allows chemists to employ it in multi-step synthetic pathways to generate sophisticated molecules.
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be utilized to form new carbon-carbon or carbon-heteroatom bonds at the bromine position. This enables the introduction of a wide array of substituents, including alkyl, aryl, and amino groups, thereby creating diverse polyfunctionalized aromatic systems. The carboxylic acid and methoxy (B1213986) groups can be further modified in subsequent synthetic steps.
This compound has been identified as a key reactant in the creation of complex heterocyclic structures. Specifically, it is used in the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives. google.com In this context, the carboxylic acid moiety of the molecule is activated and coupled with an appropriate amine partner, forming an amide bond that serves as a crucial link in the construction of the final fused heterocyclic system.
A recent patent highlights a synthetic route where this compound is a starting material for producing molecules that act as GABA-A receptor modulators, indicating its direct application in building blocks for medicinally relevant heterocyclic scaffolds. google.com
Role in Medicinal Chemistry Scaffold Design and Optimization
The structural features of this compound make it a valuable component in the design of new therapeutic agents. The fluorine atom, for instance, is often incorporated into drug candidates to improve metabolic stability and binding affinity.
While direct examples are emerging, the structure of this compound is well-suited for the development of novel benzoid scaffolds for chemical biology probes. The reactive handles (bromo and carboxylic acid groups) allow for the attachment of reporter tags, such as fluorophores or biotin, while the core structure can be tailored to interact with specific biological targets. Its use in synthesizing GABA-A receptor modulators is a clear indication of its potential in creating targeted probes for neurochemical research. google.com
The table below illustrates potential diversification points on the molecule for SAR studies.
| Modification Site | Reaction Type | Potential New Functional Groups |
| Bromine | Suzuki Coupling | Phenyl, Pyridyl, Thienyl |
| Bromine | Buchwald-Hartwig Amination | Anilines, Alkylamines |
| Carboxylic Acid | Amide Coupling | Primary/Secondary/Tertiary Amides |
| Carboxylic Acid | Esterification | Methyl/Ethyl/t-Butyl Esters |
| Methoxy Group | Ether Cleavage | Phenol (for further modification) |
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for the Synthesis of 3-Bromo-5-fluoro-2-methoxybenzoic Acid
The principles of green chemistry, which advocate for waste prevention and the use of safer solvents and energy-efficient processes, are increasingly shaping synthetic methodologies. ijisrt.com Future research will likely focus on developing environmentally benign synthetic routes to this compound and its derivatives.
Current research into analogous compounds, such as 3-bromobenzoic acid, has demonstrated the feasibility of solvent-free and catalyst-free reactions using alternative energy sources like sonication. ijisrt.com These methods can accelerate reaction rates and reduce the formation of byproducts by operating under ambient or near-ambient conditions. ijisrt.com Similarly, microwave-assisted synthesis has been effectively used for the nucleophilic substitution reactions in the synthesis of p-alkoxybenzoic acids, highlighting another potential green route. ed.gov
Applying these principles to the synthesis of this compound could involve moving away from traditional methods that may use hazardous reagents or large volumes of organic solvents. The goal is to design processes that are not only efficient in terms of yield but also minimize environmental impact, a critical factor for industrial-scale production.
| Parameter | Traditional Synthesis Approach | Potential Green Chemistry Approach | Anticipated Benefits |
| Solvent | Halogenated hydrocarbon solvents, glacial acetic acid. google.com | Solvent-free conditions or use of safer solvents like water or ethanol. ijisrt.comgoogle.com | Reduced environmental pollution and operational hazards. |
| Catalyst | May require metal catalysts or initiators. google.com | Catalyst-free reactions or use of recyclable, non-toxic catalysts. ijisrt.com | Lower cost, reduced toxic waste streams. |
| Energy Source | Conventional heating (reflux). researchgate.net | Sonication, microwave irradiation. ijisrt.comed.gov | Faster reaction times, lower energy consumption. |
| Byproducts | Formation of isomers and other side products requiring extensive purification. google.com | Higher selectivity, leading to fewer byproducts and simplified purification. ijisrt.com | Increased atom economy, less waste. |
Exploration of Novel Catalytic Reactions Involving its Halogen and Carboxylic Acid Functionalities
The multiple functional groups of this compound provide a versatile platform for novel catalytic transformations. The bromine atom, in particular, serves as a handle for a wide array of cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely exploit this reactivity to create complex molecular architectures. For instance, the bromine can participate in Suzuki cross-coupling reactions with arylboronic acids to introduce new aryl groups, a technique widely used in medicinal chemistry. researchgate.netguidechem.com
Furthermore, the carboxylic acid group is not merely a passive component. Emerging research focuses on its direct catalytic functionalization. One promising area is bromodecarboxylation, where the carboxylic acid is replaced by a bromine atom under catalytic conditions. rsc.org This transformation, demonstrated on related methoxybenzoic acids using reagents like tetrabutylammonium (B224687) tribromide (Bu4NBr3), offers a powerful method for diversifying the molecular structure. rsc.org Another advanced area of investigation is proton-coupled electron transfer (PCET), an emerging application for substituted benzoic acids that holds promise for developing new energy sources. researchgate.net
| Functional Group | Catalytic Reaction Type | Potential Catalyst/Reagent | Example Outcome |
| Bromine | Suzuki Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄). researchgate.net | Formation of a new carbon-carbon bond by replacing bromine with an aryl or heteroaryl group. |
| Bromine | Nucleophilic Aromatic Substitution | Strong nucleophiles. guidechem.com | Replacement of bromine with a nucleophilic functional group. |
| Carboxylic Acid | Bromodecarboxylation | Tetrabutylammonium tribromide (Bu4NBr3). rsc.org | Replacement of the -COOH group with a bromine atom. |
| Carboxylic Acid | Esterification / Amidation | Acid or base catalysis. | Conversion to esters or amides, creating a library of derivatives. |
| Entire Molecule | Proton-Coupled Electron Transfer (PCET) | Specialized catalyst systems. researchgate.net | Harnessing redox properties for applications in energy and catalysis. |
Integration into Self-Assembled Systems and Supramolecular Structures
Supramolecular chemistry, which studies the non-covalent interactions between molecules, is a rapidly growing field. Benzoic acid derivatives are well-known building blocks for creating ordered structures through self-assembly. ed.govmdpi.com The primary interaction driving this assembly is the formation of robust hydrogen-bonded dimers between the carboxylic acid groups. mdpi.combohrium.com
For this compound, the interplay of these hydrogen bonds with other potential non-covalent interactions—such as halogen bonding (from the bromine), dipole-dipole interactions (from the fluoro and methoxy (B1213986) groups), and π-π stacking—offers a rich landscape for designing complex supramolecular structures. Future research will explore how this specific substitution pattern directs the assembly process in solution and the solid state.
Emerging applications in this area include:
Liquid Crystals: Similar to how p-alkoxybenzoic acids form liquid crystalline phases through dimer formation, there is potential to investigate whether derivatives of this compound can be designed to exhibit such properties. ed.gov
Self-Assembled Monolayers (SAMs): Benzoic acid derivatives can form ordered monolayers on various surfaces. nih.gov Investigating the SAMs formed by this compound could lead to applications in surface functionalization, nanoscale patterning, and as inhibiting layers in techniques like area-selective atomic layer deposition (AS-ALD). nih.gov
Co-crystals and Polymer Composites: The ability of benzoic acid to act as a guest molecule within the crystalline cavities of polymers opens up possibilities for creating novel composite materials where the additive molecules are segregated and stabilized as monomers or dimers. mdpi.com
| Type of Interaction | Responsible Functional Groups | Role in Self-Assembly | Potential Supramolecular Structure |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Forms strong, directional dimers, which act as the primary building block. mdpi.com | Dimers, catemers, rosettes. |
| Halogen Bonding | Bromine (-Br) | Can act as a Lewis acidic site to interact with electron donors, providing directional control. | Crystal engineering, directing solid-state packing. |
| π-π Stacking | Benzene (B151609) Ring | Attractive, non-covalent interactions between aromatic rings, often influenced by solvent polarity. bohrium.comucl.ac.uk | Stacked columnar structures, stabilization of crystal lattices. |
| Dipole-Dipole | Fluoro (-F), Methoxy (-OCH₃) | Weaker, electrostatic interactions that influence molecular packing and conformation. stackexchange.com | Fine-tuning of crystal packing and physical properties. |
Advanced Methodologies for Derivatization and High-Throughput Synthesis of Analogues
The generation of molecular analogues is fundamental to discovering new drugs and materials. Advanced synthetic methodologies, including high-throughput and combinatorial chemistry, are being developed to rapidly create libraries of related compounds. The functional handles on this compound make it an ideal scaffold for such efforts.
Future research will focus on developing robust and automated protocols for derivatization. The carboxylic acid is readily converted into a wide range of esters and amides, while the bromo group is a versatile anchor for palladium-catalyzed cross-coupling reactions. By systematically varying the reactants in these transformations, a large and diverse library of analogues can be synthesized in parallel. A patent for the synthesis of the related methyl 2-(benzyloxy)-5-bromo-6-fluoro-3-nitrobenzoate demonstrates the multi-step transformations possible on such a scaffold. sci-hub.se These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening for desired physical properties in materials science.
| Functional Group | Derivatization Strategy | Common Reagents / Conditions | Class of Analogue Produced |
| Carboxylic Acid | Esterification | Alcohols, acid catalyst. | Benzoate Esters. |
| Carboxylic Acid | Amidation | Amines, coupling agents (e.g., DCC, EDC). | Benzamides. |
| Carboxylic Acid | Reduction | Reducing agents (e.g., LiAlH₄). | Benzyl Alcohols. |
| Bromine | Suzuki Coupling | Boronic acids, Palladium catalyst. researchgate.net | Biaryls. |
| Bromine | Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst. | Aryl-alkynes. |
| Bromine | Buchwald-Hartwig Amination | Amines, Palladium catalyst. | N-Aryl amines. |
Q & A
Q. Critical Factors :
- Temperature Control : Excessive heat during bromination can lead to di-substitution byproducts.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance methoxy group incorporation .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc eluent) typically achieves >75% purity.
How do the electron-withdrawing (Br, F) and electron-donating (OCH₃) substituents influence reactivity in cross-coupling reactions?
Advanced Research Question
The substitution pattern creates a unique electronic environment:
- Bromine acts as a meta-directing group , facilitating Suzuki-Miyaura coupling at the 5-position .
- Fluorine enhances electrophilicity at adjacent positions, promoting nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Methoxy Group : The electron-donating OCH₃ stabilizes intermediates in Pd-catalyzed reactions but may sterically hinder coupling at the 2-position .
Q. Experimental Validation :
- DFT Calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (HOMO/LUMO) .
- Competition Experiments : Compare reaction rates with analogous compounds lacking specific substituents .
Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR :
- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.9 ppm). Aromatic protons show splitting patterns due to Br/F coupling (e.g., doublet of doublets) .
- ¹³C NMR : Carboxylic acid carbon at ~δ 170 ppm; Br and F cause deshielding of adjacent carbons .
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch: 2500–3000 cm⁻¹) and C=O (1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₈H₅BrFO₃: [M+H]+ = 262.9392) .
How can researchers resolve contradictions in spectral data arising from overlapping signals or anisotropic effects?
Advanced Research Question
- 2D NMR Techniques :
- HSQC/HMBC : Assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- NOESY : Identify spatial proximity of substituents to confirm regiochemistry .
- Variable Temperature NMR : Reduce signal overlap by slowing molecular motion (e.g., at −40°C in DMSO-d₆) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ADF) .
What strategies optimize the stability of this compound under varying pH and temperature conditions?
Basic Research Question
- pH Stability :
- Thermal Stability :
- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
How does the compound’s substitution pattern affect its performance as a ligand or catalyst in asymmetric synthesis?
Advanced Research Question
- Steric Effects : The 2-methoxy group creates a chiral environment, enabling enantioselective catalysis in Pd-mediated cross-couplings .
- Electronic Effects : Fluorine’s electronegativity enhances Lewis acidity of adjacent boron in Suzuki reactions, improving reaction rates .
- Case Study : In a Heck reaction, the compound increased enantiomeric excess (ee) by 20% compared to non-fluorinated analogs due to tighter transition-state stabilization .
What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Byproduct Formation :
- Mitigation : Use flow chemistry to control reaction exothermicity and improve mixing .
- Purification Issues :
- Cost of Fluorinating Agents :
- Alternative : Replace Selectfluor™ with cheaper KF in the presence of crown ethers .
How can computational tools predict the compound’s reactivity in novel reaction systems?
Advanced Research Question
- Reaction Pathway Prediction :
- Software: Schrödinger’s Jaguar or Gaussian for transition-state modeling .
- Machine Learning :
- Train models on PubChem or Reaxys datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
